Methyl 6-formylnaphthalene-2-carboxylate

Vue d'ensemble

Description

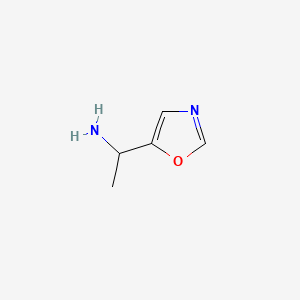

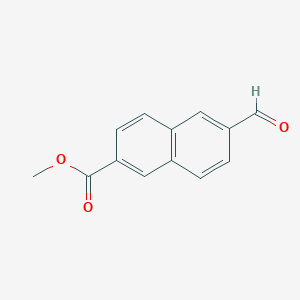

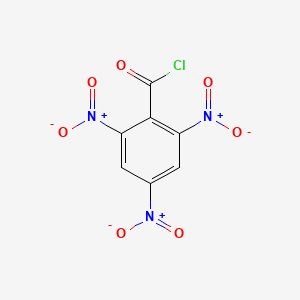

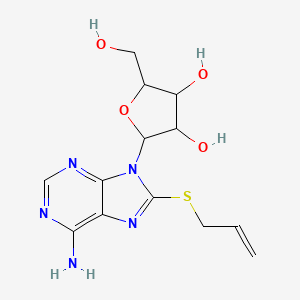

“Methyl 6-formylnaphthalene-2-carboxylate” is an organic compound that incorporates a carboxyl functional group . Its molecular formula is C13H10O3 and it has a molecular weight of 214.22 .

Molecular Structure Analysis

The molecular structure of “Methyl 6-formylnaphthalene-2-carboxylate” consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis

“Methyl 6-formylnaphthalene-2-carboxylate” has a molecular weight of 214.22 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

- Application : Methyl 6-formylnaphthalene-2-carboxylate can be used as a monomer to create functional (meth)acrylate polymers. These polymers find applications in drug delivery, coatings, and materials science .

- Application : It can be used to synthesize various derivatives, including amides, dioxolanes, benzofurans, and chalcones. Researchers have explored its use in constructing complex molecules and natural product synthesis .

- Application : Researchers investigate the role of this compound in natural products, such as alkaloids and secondary metabolites. Its unique structure may contribute to bioactivity .

- Application : Methyl 6-formylnaphthalene-2-carboxylate could serve as a scaffold for designing novel pharmaceuticals. Researchers explore its potential as an anti-inflammatory, antiviral, or anticancer agent .

- Application : Researchers study the absorption and emission spectra of this compound. It may find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

Polymer Chemistry and Functional Polymers

Organic Synthesis and Building Blocks

Natural Product Research

Medicinal Chemistry

Photophysics and Optoelectronics

Natural Dye and Colorant

Safety and Hazards

Mécanisme D'action

Methyl 6-formylnaphthalene-2-carboxylate, also known as 2-Naphthalenecarboxylic acid, 6-formyl-, methyl ester, is a chemical compound with the molecular formula C13H10O3 . This article aims to provide a comprehensive review of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that carboxylate compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Carboxylic acids, in general, can donate a hydrogen to produce a carboxylate ion . They are stronger acids than alcohols due to the concept of resonance . This might give us some insight into the potential interactions of Methyl 6-formylnaphthalene-2-carboxylate with its targets.

Biochemical Pathways

Carboxylate compounds are known to play a role in one-carbon metabolism, a set of interconnected biochemical pathways driven by folate and methionine to generate methyl groups for use in dna synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation .

Propriétés

IUPAC Name |

methyl 6-formylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUYXUGJXVYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467976 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-formylnaphthalene-2-carboxylate | |

CAS RN |

7567-87-5 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyanilino)methyl]isoindole-1,3-dione](/img/structure/B3056893.png)

![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)